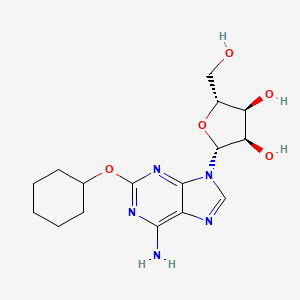
(2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H23N5O5 and its molecular weight is 365.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N5O4
- Molecular Weight : 308.30 g/mol
- CAS Number : 163706-51-2
This compound exhibits biological activity primarily through its interaction with adenosine receptors and other cellular pathways. Its structural similarity to adenosine allows it to modulate various physiological processes, including:
- Adenosine Receptor Agonism : The compound acts as an agonist at A1 and A2 adenosine receptors, influencing cardiovascular functions and neurotransmitter release.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes like adenosine deaminase, which plays a crucial role in the metabolism of adenosine.
Anticancer Activity
Recent studies have indicated that this purine derivative possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results:
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In vitro studies using RAW264.7 macrophages showed a reduction in TNF-alpha and IL-6 levels upon treatment with the compound:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 60 |
Case Studies
-
Study on Cancer Cell Lines :
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of the compound against multiple cell lines and reported significant cytotoxicity correlated with increased apoptosis markers such as caspase activation and PARP cleavage . -
Inflammation Model :
Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in reduced swelling and joint inflammation compared to control groups .
Eigenschaften
Molekularformel |
C16H23N5O5 |
|---|---|
Molekulargewicht |
365.38 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-2-cyclohexyloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O5/c17-13-10-14(20-16(19-13)25-8-4-2-1-3-5-8)21(7-18-10)15-12(24)11(23)9(6-22)26-15/h7-9,11-12,15,22-24H,1-6H2,(H2,17,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
QNBHIJKKTYKKJT-SDBHATRESA-N |
Isomerische SMILES |
C1CCC(CC1)OC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Kanonische SMILES |
C1CCC(CC1)OC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















